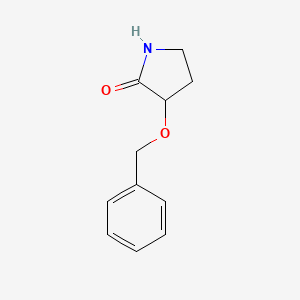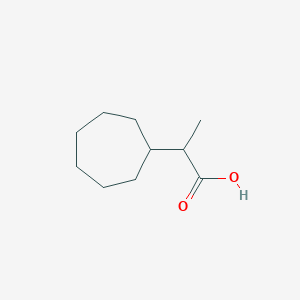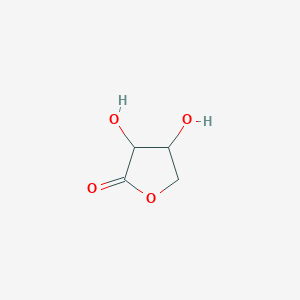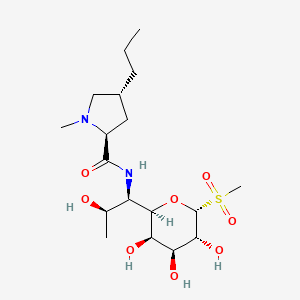
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chloro-2-fluorophenyl group and a 1H-1,2,3-triazol-4-yl group, which are linked by a methanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves a multi-step process. One common method is the “Click” chemistry approach, which is known for its efficiency and selectivity. The synthesis begins with the preparation of the azide and alkyne precursors. The azide is usually synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor can be prepared through various methods, including the Sonogashira coupling reaction.
The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the 1H-1,2,3-triazole ring. This reaction is carried out in an aqueous medium, often using copper sulfate and sodium ascorbate as the catalytic system. The reaction conditions are typically mild, with the reaction proceeding at room temperature or slightly elevated temperatures.
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to enhance efficiency and yield. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
化学反应分析
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the methanamine moiety, leading to the formation of the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the triazole ring or the phenyl group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
科学研究应用
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells by inducing apoptosis.
Industry: It is used in the development of new agrochemicals and photostabilizers, as well as in the synthesis of dyes and photographic materials.
作用机制
The mechanism of action of (4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to the active site of enzymes, inhibiting their activity. For example, in the case of carbonic anhydrase inhibition, the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide.
In cancer cells, the compound induces apoptosis by activating the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
相似化合物的比较
(4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride: This compound has a similar triazole moiety but lacks the chloro and fluoro substituents on the phenyl ring, which can affect its reactivity and biological activity.
(4-(1H-1,2,4-triazol-1-yl)phenyl)methanamine hydrochloride: This compound has a different triazole ring (1,2,4-triazole) and lacks the chloro and fluoro substituents, which can lead to different chemical and biological properties.
Fluconazole: A well-known antifungal agent that contains a triazole ring, but with different substituents and a different mechanism of action.
The unique combination of the chloro, fluoro, and triazole groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H9Cl2FN4 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC 名称 |
(4-chloro-2-fluorophenyl)-(2H-triazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClFN4.ClH/c10-5-1-2-6(7(11)3-5)9(12)8-4-13-15-14-8;/h1-4,9H,12H2,(H,13,14,15);1H |
InChI 键 |
CKCMDWMMLITLCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)C(C2=NNN=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis](/img/structure/B12311644.png)

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)



![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)




![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12311724.png)

